molecular formula C16H13F4NO3 B4649415 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide

Cat. No.: B4649415
M. Wt: 343.27 g/mol
InChI Key: DFSWFAMLEBUPKH-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, which is further connected to a difluorobenzamide moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide typically involves multiple steps, including the introduction of difluoromethoxy and ethoxy groups, followed by the formation of the benzamide structure. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation methods . The ethoxy group can be introduced via O-alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. For example, the use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical and efficient for large-scale production . The overall process may include steps such as O-alkylation, oxidation, and N-acylation to construct the desired benzamide structure.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving fluorinated compounds.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The presence of difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide can be compared with other similar compounds that contain difluoromethoxy or ethoxy groups. Some of these compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO3/c1-2-23-13-8-9(6-7-12(13)24-16(19)20)21-15(22)14-10(17)4-3-5-11(14)18/h3-8,16H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSWFAMLEBUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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